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Compound Name: 1-Chloro-3-iodo-5-nitrobenzene

Cat. No.: B175260

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodo-5-nitrobenzene is a halogenated and nitrated aromatic compound. Its
trifunctional nature, featuring chloro, iodo, and nitro groups on a benzene ring, makes it a
versatile reagent and building block in organic synthesis. The distinct electronic properties and
reactivity of each substituent allow for selective chemical transformations, rendering it a
valuable intermediate in the synthesis of more complex molecules, particularly in the fields of
medicinal chemistry and materials science. This technical guide provides a comprehensive
overview of the chemical and physical properties of 1-chloro-3-iodo-5-nitrobenzene, along
with detailed experimental protocols and an exploration of its reactivity and potential
applications.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of 1-Chloro-3-iodo-5-nitrobenzene is
presented in the table below. These properties are crucial for its handling, storage, and
application in various chemical reactions.
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Property

Value

Molecular Formula

CeHsCIINO2[1]

Molecular Weight 283.45 g/mol [1]

CAS Number 123158-76-9[1]

Appearance Pale yellow solid (predicted)

Melting Point 70 °C

Boiling Point Data not available

Density 2.094 g/cm3
While specific data for a range of solvents is not
readily available, it is expected to be soluble in

Solubility common organic solvents like dichloromethane,
chloroform, ethyl acetate, and acetone, with low
solubility in water.

LogP 3.376

Spectroscopic Data (Predicted)

While experimental spectra for 1-Chloro-3-iodo-5-nitrobenzene are not widely published,

predictive models and data from analogous compounds can provide valuable insights into its

spectroscopic characteristics.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three aromatic protons. The chemical shifts are

influenced by the electron-withdrawing effects of the nitro, chloro, and iodo groups. The protons

ortho to the nitro group are expected to be the most deshielded.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the

carbon attached to the nitro group being the most deshielded.
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Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the C-ClI, C-1, and N-O
stretching vibrations. Key predicted peaks include:

1520-1540 cm~t (asymmetric NO2 stretch)

1340-1360 cm~! (symmetric NO2 stretch)

1000-1100 cm~1 (C-Cl stretch)

500-600 cm~1 (C-I stretch)

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M*) at m/z 283. The
fragmentation pattern will likely involve the loss of the nitro group (NO2z) and halogen atoms.
The presence of chlorine will result in a characteristic M+2 isotopic peak. Common
fragmentation pathways for nitroaromatic compounds include the loss of NO and NO2z.[2]

Experimental Protocols
Synthesis of 1-Chloro-3-iodo-5-nitrobenzene

Two plausible synthetic routes for the preparation of 1-Chloro-3-iodo-5-nitrobenzene are
outlined below.

Method 1: Nitration of 1-Chloro-3-iodobenzene

This method involves the electrophilic aromatic substitution of 1-chloro-3-iodobenzene. The
chloro and iodo substituents are ortho, para-directing groups. However, the steric hindrance
from the iodine atom may favor nitration at the 5-position.

» Materials: 1-chloro-3-iodobenzene, fuming nitric acid, concentrated sulfuric acid, ice, diethyl
ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

e Procedure:
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In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to
fuming nitric acid with stirring.

To this nitrating mixture, add 1-chloro-3-iodobenzene dropwise, maintaining the
temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for
several hours.

Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

The crude product can be purified by recrystallization or column chromatography.

Method 2: Diazotization of 3-Chloro-5-iodoaniline followed by Sandmeyer-type reaction

This route involves the conversion of an amino group to a nitro group via a diazonium salt

intermediate.

e Materials: 3-chloro-5-iodoaniline, sodium nitrite, hydrochloric acid, sodium nitrite solution,

copper(l) oxide, sodium hypophosphite, ice.

e Procedure:

o

Dissolve 3-chloro-5-iodoaniline in a mixture of hydrochloric acid and water and cool to 0-5
°C in an ice-salt bath.

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5
°C to form the diazonium salt.

In a separate flask, prepare a solution of sodium nitrite in water and add copper(l) oxide.

Slowly add the cold diazonium salt solution to the copper(l) oxide/sodium nitrite mixture.
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o The reaction mixture is stirred and allowed to warm to room temperature.

o The product is then extracted with an organic solvent, washed, dried, and purified as
described in Method 1.

A general workflow for the synthesis via nitration is depicted below:

Diagram 1: General workflow for the synthesis of 1-Chloro-3-iodo-5-nitrobenzene via
nitration.

Reactivity and Potential Applications

The presence of three distinct functional groups on the benzene ring of 1-Chloro-3-iodo-5-
nitrobenzene offers a wide range of possibilities for further chemical modifications.

Reactivity of the Substituents

The reactivity of the halogen atoms in nucleophilic aromatic substitution is generally | > Cl. The
nitro group is a strong electron-withdrawing group, which deactivates the ring towards
electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at
the positions ortho and para to the nitro group. The iodine atom is a good leaving group in

various cross-coupling reactions.

A logical relationship of the substituent effects on the aromatic ring is shown below:

Chloro Group (-Cl)
(Deactivating,
ortho, para-directing for EAS)

lectron-withdrawing (inductive)
Electron-donating (resonance)

Click to download full resolution via product page

lectron-withdrawing (inductive)
Electron-donating (resonance)

Electron-withdrawing

Diagram 2: Influence of substituents on the reactivity of the aromatic ring.
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Potential Applications in Drug Development and
Research

While specific biological activities of 1-Chloro-3-iodo-5-nitrobenzene have not been
extensively reported, its structural motifs are present in various biologically active molecules.
Nitroaromatic compounds are known to have a wide range of therapeutic applications,
including as antibacterial, antifungal, and anticancer agents. The halogen atoms provide sites
for the introduction of further diversity through cross-coupling reactions, such as the Suzuki,
Heck, and Sonogashira reactions, which are fundamental tools in modern drug discovery.

The general workflow for utilizing this compound in a Suzuki coupling reaction is illustrated
below:

Diagram 3: General workflow for a Suzuki coupling reaction involving 1-Chloro-3-iodo-5-
nitrobenzene.

Safety and Handling

1-Chloro-3-iodo-5-nitrobenzene should be handled with care in a well-ventilated fume hood.
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab
coat, should be worn. It is expected to be toxic if swallowed, inhaled, or absorbed through the
skin. Avoid generating dust. Store in a cool, dry place away from incompatible materials such
as strong oxidizing agents.

Conclusion

1-Chloro-3-iodo-5-nitrobenzene is a valuable and versatile chemical intermediate. Its unique
combination of functional groups allows for a wide array of synthetic transformations, making it
a key building block for the synthesis of complex organic molecules. While detailed
experimental data for this specific compound is somewhat limited in publicly accessible
literature, this guide provides a comprehensive overview of its known and predicted properties,
along with established protocols for its synthesis and potential applications. Further research
into the reactivity and biological activity of this compound and its derivatives is warranted and
could lead to the discovery of novel therapeutic agents and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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